

An In-depth Technical Guide to Vobasan and Vobasinyl-Iboga Bisindole Alkaloid Structures

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Compound of Interest

Compound Name: Vobasan

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structures of **vobasan** and vobasinyl-iboga bisindole alkaloids. These complex natural products, predominantly isolated from plants of the *Tabernaemontana* genus, have garnered significant interest in the scientific community due to their intricate molecular architectures and diverse pharmacological activities. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Core Structures and Nomenclature

Vobasan and vobasinyl-iboga bisindole alkaloids are composed of two distinct monomeric indole alkaloid units: a **vobasan**-type moiety and an iboga-type moiety. The **vobasan** unit is characterized by a rearranged monoterpene indole skeleton, while the iboga unit possesses the classic caged structure containing an isoquinuclidine ring system. The linkage between these two units typically occurs between the vobasinyl C3 and various positions on the iboga aromatic ring or side chain.

The nomenclature of these bisindole alkaloids often reflects their constituent monomers and the substitution patterns. For instance, "vobasinyl" indicates the attachment of the **vobasan** unit.

Spectroscopic Data for Structural Elucidation

The structural elucidation of these complex alkaloids relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below are representative ^1H and ^{13}C NMR data for selected vobasinyliboga bisindole alkaloids, compiled from the literature. These tables are designed for easy comparison of chemical shifts for key structural motifs.

Table 1: ^{13}C NMR Spectroscopic Data (δ in ppm) for Selected Vobasinyliboga Bisindole Alkaloids in CDCl_3

| Carbon No. | Taburnaemine A[1] | Voacamine | (3R,19R)-19-Hydroxy-3-(2-oxopropyl)voacangine[2] |
|-------------------|-------------------|-----------|--|
| Vobasiny Unit | | | |
| 2 | 134.9 | 135.5 | - |
| 3 | 54.8 | 54.2 | - |
| 5 | 53.6 | 53.8 | - |
| 6 | 35.1 | 35.0 | - |
| 7 | 109.8 | 110.1 | - |
| 8 | 128.9 | 129.2 | - |
| 9 | 118.9 | 119.0 | - |
| 10 | 121.5 | 121.8 | - |
| 11 | 123.8 | 124.0 | - |
| 12 | 110.8 | 111.0 | - |
| 13 | 142.9 | 143.2 | - |
| 14 | 48.9 | 49.1 | - |
| 15 | 32.1 | 32.3 | - |
| 16 | 52.5 | 52.7 | - |
| 17 | 175.2 | 175.5 | - |
| 18 | 12.1 | 12.3 | - |
| 19 | 120.2 | 120.5 | - |
| 20 | 138.1 | 138.4 | - |
| 21 | 59.8 | 60.0 | - |
| N-CH ₃ | 42.5 | 42.7 | - |

| | | | |
|----------------------|-------|-------|-------|
| COOCH ₃ | 51.2 | 51.4 | - |
| Iboga Unit | | | |
| 2' | 135.8 | 136.0 | 135.9 |
| 3' | 54.8 | - | 54.1 |
| 5' | 53.2 | 53.4 | 53.3 |
| 6' | 34.9 | 35.1 | 34.8 |
| 7' | 109.5 | 109.8 | 109.6 |
| 8' | 128.5 | 128.8 | 128.6 |
| 9' | 118.5 | 118.8 | 118.6 |
| 10' | 121.1 | 121.4 | 121.2 |
| 11' | 123.5 | 123.8 | 123.6 |
| 12' | 110.5 | 110.8 | 110.6 |
| 13' | 142.5 | 142.8 | 142.6 |
| 14' | 48.5 | 48.8 | 48.6 |
| 15' | 31.8 | 32.0 | 31.9 |
| 16' | 52.1 | 52.4 | 52.2 |
| 17' | 174.8 | 175.1 | 175.0 |
| 18' | 11.8 | 12.0 | 22.2 |
| 19' | - | - | 71.0 |
| 20' | - | - | 40.2 |
| 21' | 59.5 | 59.8 | 59.6 |
| 10'-OCH ₃ | 55.8 | 56.0 | 55.9 |
| 11'-OCH ₃ | - | - | - |
| COOCH ₃ ' | 52.8 | 53.0 | 52.9 |

Table 2: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz) for Selected VobasinyI-Iboga Bisindole Alkaloids in CDCl₃

| Proton No. | Taburnaemine A[1] | Voacamine | (3R,19R)-19-Hydroxy-3-(2-oxopropyl)voacangine[2] |
|----------------------|-------------------|---------------|--|
| VobasinyI Unit | | | |
| NH | 7.98 (s) | 8.05 (s) | - |
| H-9 | 7.45 (d, 7.8) | 7.50 (d, 7.8) | - |
| H-10 | 7.10 (t, 7.8) | 7.15 (t, 7.8) | - |
| H-11 | 7.18 (t, 7.8) | 7.22 (t, 7.8) | - |
| H-12 | 7.30 (d, 7.8) | 7.35 (d, 7.8) | - |
| H-18 | 1.65 (d, 6.5) | 1.70 (d, 6.5) | - |
| H-19 | 5.40 (q, 6.5) | 5.45 (q, 6.5) | - |
| N-CH ₃ | 2.55 (s) | 2.60 (s) | - |
| COOCH ₃ | 3.65 (s) | 3.70 (s) | - |
| Iboga Unit | | | |
| N'H | 8.02 (s) | 8.10 (s) | 7.90 (s) |
| H-9' | 7.48 (d, 8.0) | 7.52 (d, 8.0) | 7.63 (d, 8.5) |
| H-11' | - | - | 6.54 (dd, 8.5, 2.6) |
| H-12' | 6.80 (s) | 6.85 (s) | 6.43 (d, 2.6) |
| H-18' | 0.90 (t, 7.0) | 0.95 (t, 7.0) | 1.28 (d, 6.5) |
| H-19' | - | - | 3.89 (qd, 6.5, 2.0) |
| 10'-OCH ₃ | 3.80 (s) | 3.85 (s) | 3.78 (s) |
| COOCH ₃ ' | 3.75 (s) | 3.80 (s) | - |

Experimental Protocols

Isolation of VobasinyI-Iboga Bisindole Alkaloids from *Tabernaemontana corymbosa*

The following is a representative protocol for the isolation of bisindole alkaloids from the leaves of *Tabernaemontana corymbosa*, adapted from published procedures.^[1]

Protocol:

- Extraction:
 - Air-dried and powdered leaves of *T. corymbosa* (approximately 10 kg) are macerated with 95% ethanol at room temperature for 72 hours.
 - The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.
 - The crude extract is suspended in 5% aqueous HCl and partitioned with ethyl acetate to remove non-alkaloidal components.
 - The acidic aqueous layer is basified with NH_4OH to pH 9-10 and then extracted with dichloromethane (CH_2Cl_2).
 - The CH_2Cl_2 layer is dried over anhydrous Na_2SO_4 and concentrated to afford the crude alkaloid mixture.
- Chromatographic Separation:
 - The crude alkaloid mixture is subjected to column chromatography on silica gel.
 - Elution is performed with a gradient of increasing polarity, typically starting with petroleum ether and gradually increasing the proportion of acetone and then methanol.
 - Fractions are collected and monitored by thin-layer chromatography (TLC) using a Dragendorff's reagent for visualization of alkaloids.
 - Similar fractions are combined based on their TLC profiles.

- Purification:
 - Combined fractions are further purified by repeated column chromatography on silica gel and Sephadex LH-20.
 - Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
 - Pure compounds are obtained after removal of the solvent under reduced pressure.

Synthesis of VobasinyI-Iboga Bisindole Alkaloids (Illustrative Example)

The total synthesis of these complex molecules is a formidable challenge. A common strategy involves the coupling of a suitably functionalized **vobasan** derivative with an iboga alkaloid. The following is a generalized representation of an acid-catalyzed coupling reaction, analogous to the well-established coupling of catharanthine and vindoline to form vinblastine.^{[3][4][5]}

Protocol:

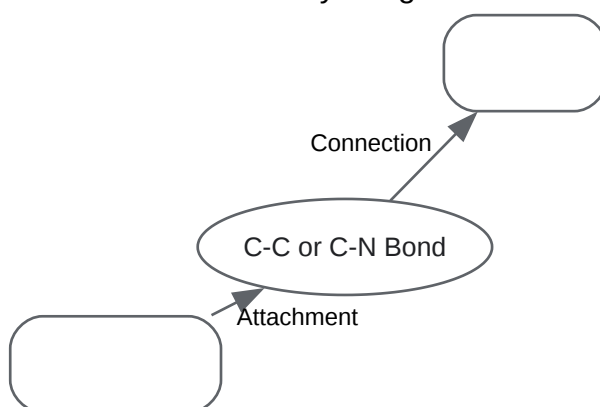
- Activation of the **Vobasan** Moiety:
 - A **vobasan**-type alkaloid, such as catharanthine, is often activated to generate a reactive electrophilic intermediate. This can be achieved through oxidation, for example, using FeCl_3 or via a Polonovski-type reaction of the corresponding N-oxide.
- Coupling Reaction:
 - The activated **vobasan** intermediate is then reacted with the nucleophilic iboga alkaloid (e.g., vindoline or a similar iboga derivative) in an appropriate solvent system, often at low temperatures to control stereoselectivity.
 - The reaction mixture is typically stirred for several hours to allow for complete coupling.
- Reduction and Work-up:

- The resulting iminium ion intermediate is reduced, commonly with sodium borohydride (NaBH_4), to yield the stable bisindole alkaloid.
- The reaction is quenched, and the product is extracted into an organic solvent.
- Purification:
 - The crude product is purified by column chromatography on silica gel or alumina, followed by HPLC to obtain the pure bisindole alkaloid.

Diagrams and Workflows

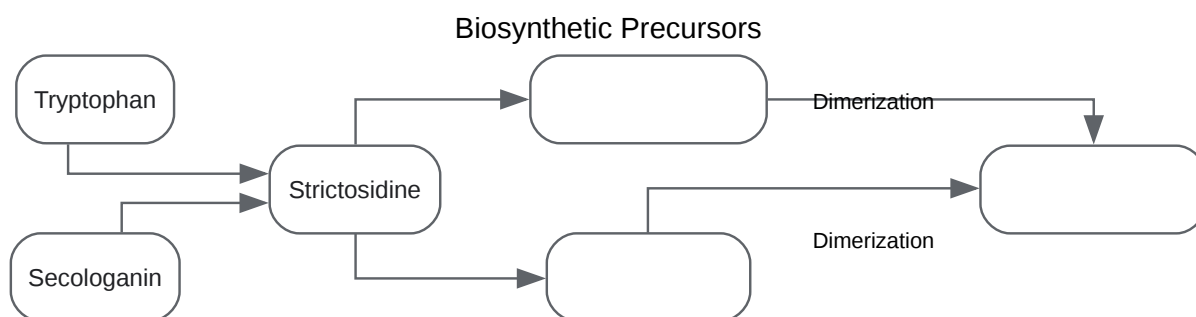
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to **vobasan** and vobasinyI-iboga bisindole alkaloids.

General Structure of VobasinyI-Iboga Bisindole Alkaloids



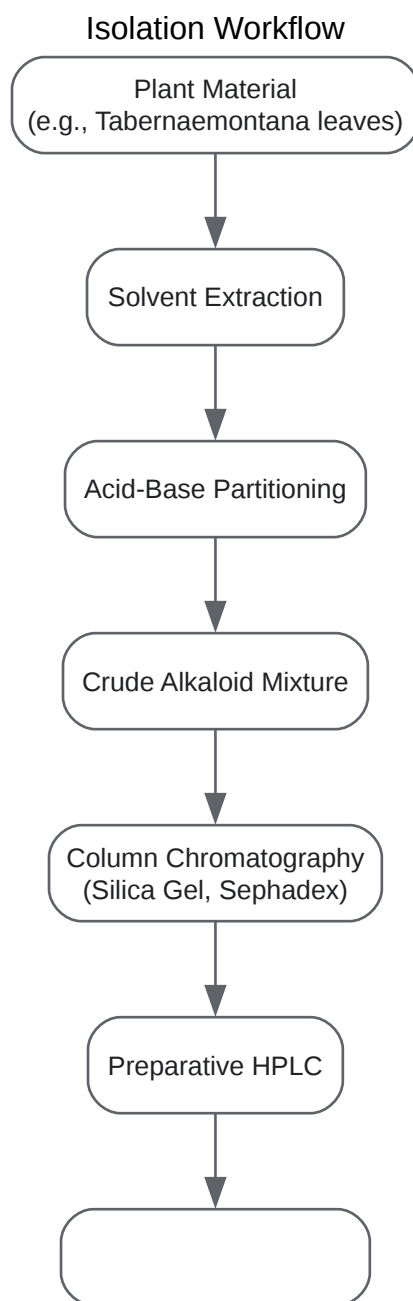
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Caption: Core components of a vobasinyI-iboga bisindole alkaloid.



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Caption: Simplified biosynthetic pathway to bisindole alkaloids.

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Caption: General workflow for isolating bisindole alkaloids.

This technical guide provides a foundational understanding of **vobasan** and vobasinyI-iboga bisindole alkaloids, with a focus on their core structures, spectroscopic characterization, and methods for their isolation and synthesis. The provided data and protocols are intended to be a valuable resource for researchers in the field. Further investigation into the specific biological activities and mechanisms of action of these fascinating natural products is an active and promising area of research.

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